4-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
Description
This compound is a structurally complex small molecule featuring a benzamide core linked to a piperidin-4-yl group, which is further substituted with a 1,2,3-triazole ring bearing a 3,4-dimethylphenyl moiety. Although direct experimental data on this compound are scarce in the provided evidence, its structural motifs align with molecules studied in medicinal chemistry and crystallography.
Properties
IUPAC Name |
4-chloro-N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2/c1-15-3-8-20(13-16(15)2)29-14-21(26-27-29)23(31)28-11-9-19(10-12-28)25-22(30)17-4-6-18(24)7-5-17/h3-8,13-14,19H,9-12H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVALANFOFSSKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Formation of the Benzamide Group: This step involves the reaction of the intermediate compound with 4-chlorobenzoyl chloride under basic conditions.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
4-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines or thiols.
Scientific Research Applications
4-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity, while the benzamide group can contribute to its overall stability and solubility.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with two analogs derived from the evidence, focusing on structural features, synthesis, and inferred properties:
Structural and Functional Insights:
- Triazole vs. However, pyrazolopyrimidines are often associated with kinase inhibition, as seen in drugs like imatinib .
- Halogen Effects : The chlorine in the target compound vs. fluorine in Example 53 may alter electronic properties and binding kinetics. Fluorine’s electronegativity could enhance metabolic stability in Example 53 .
Methodological Considerations in Structural Analysis
The SHELX suite (e.g., SHELXL for refinement) and WinGX/ORTEP (for visualization) are critical tools for characterizing such compounds . For example:
- Crystallography : The triazole and benzamide groups in the target compound likely form well-defined hydrogen-bonding networks, detectable via SHELXL-refined diffraction data.
- Conformational Analysis : The piperidine ring’s chair conformation could be stabilized by the triazole-carbonyl group, as inferred from similar structures in .
Biological Activity
The compound 4-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring, a piperidine moiety, and a chlorobenzamide component, which are critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its potential as an anticancer agent, antimicrobial properties, and effects on specific biochemical pathways.
Anticancer Activity
Recent studies have indicated that 4-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide exhibits significant cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested : The compound was tested against HCT-116 (colon carcinoma) and T47D (breast cancer) cell lines.
- IC50 Values : The IC50 values were found to be approximately 6.2 μM for HCT-116 and 27.3 μM for T47D cells, indicating moderate to high potency against these cancer types .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival. Molecular docking studies suggest that it interacts with key proteins involved in apoptosis and cell cycle regulation.
Antimicrobial Properties
In addition to its anticancer activity, preliminary investigations have shown that the compound possesses antimicrobial properties:
- Bacterial Strains Tested : The compound was screened against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values were reported at 31.25 µg/mL for certain strains, indicating potential as an antibacterial agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis reveals that the presence of the chlorobenzamide and triazole moieties significantly contributes to the biological activity of the compound. Modifications in these functional groups could enhance or diminish its efficacy.
| Structural Feature | Impact on Activity |
|---|---|
| Chlorine Substitution | Essential for anticancer activity |
| Triazole Ring | Contributes to interaction with target proteins |
| Piperidine Moiety | Enhances solubility and bioavailability |
Case Studies
Several case studies have been conducted to explore the biological effects of this compound:
- Study on HCT-116 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to control groups. The study utilized flow cytometry to assess apoptosis rates.
- Antibacterial Efficacy Study : Another investigation assessed the antimicrobial properties against various bacterial strains. Results indicated effective inhibition at concentrations comparable to standard antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
